Quinovic acid

描述

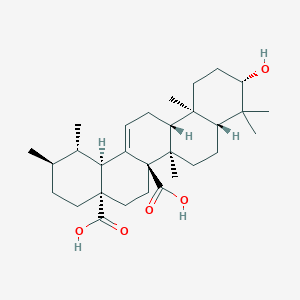

from Mitragyna stipulosa (Rubiaceae); structure in first source

Structure

3D Structure

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-17-9-14-29(24(32)33)15-16-30(25(34)35)19(23(29)18(17)2)7-8-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,30)6/h7,17-18,20-23,31H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,18+,20+,21-,22+,23+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUYFGQEMPENCE-DPKHZRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963591 | |

| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-74-7 | |

| Record name | Quinovic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinovic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyurs-12-ene-27,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP167T0ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Quinovic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid is a pentacyclic triterpenoid natural product.[1][] It is classified as a ursane-type triterpene, characterized by a thirty-carbon skeleton.[1] First isolated from cinchona bark, this compound and its glycoside derivatives are found in various medicinal plants, most notably from the genus Uncaria, commonly known as Cat's Claw.[3][4] This document provides a comprehensive overview of the fundamental chemical properties of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | [1] |

| Molecular Formula | C₃₀H₄₆O₅ | [1][5] |

| Molecular Weight | 486.7 g/mol | [1][6] |

| Melting Point | Decomposes at 297°C; a rough estimate is 298°C.[3][5] | [3][5] |

| pKa (Predicted) | 4.21 ± 0.70 | [7] |

| Solubility | Practically insoluble in water; soluble in pyridine and DMSO.[3][6] The dimethyl ester derivative is soluble in organic solvents like chloroform.[3] | [3][6] |

| Appearance | Prisms (from dilute pyridine).[3] A related glycoside appears as a white powder.[] | [3][] |

| Taste | Very bitter | [3] |

| Optical Rotation | [α]D²⁰ +99° (c = 2.48 in pyridine) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Description |

| ¹H and ¹³C NMR | 1D and 2D NMR spectroscopy are essential for determining the carbon skeleton and the stereochemistry of this compound. While specific peak assignments are found in dedicated research papers, PubChem provides access to reference spectra.[1] |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[4] High-resolution mass spectrometry provides the exact molecular formula. |

| Infrared (IR) Spectroscopy | IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions would include a broad peak for the hydroxyl (-OH) group and sharp peaks for the carbonyl (C=O) groups of the carboxylic acids.[9][10] |

Experimental Protocols

Extraction and Isolation of this compound Glycosides from Uncaria tomentosa

The following is a generalized protocol for the extraction and isolation of this compound and its glycosides from plant material, based on common phytochemical techniques.[11][12][13]

Caption: A generalized workflow for the extraction and isolation of this compound.

-

Cell Lysis and Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as ethanol or methanol, to lyse the cells and dissolve the secondary metabolites.

-

Purification: The crude extract is then subjected to a series of purification steps. This typically involves liquid-liquid partitioning to separate compounds based on their polarity, followed by column chromatography over a stationary phase like silica gel.[12][13]

-

High-Resolution Separation: Fractions of interest are often further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[4]

-

Identification: The structure of the purified compound is then confirmed using a combination of spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[4]

Spectroscopic Analysis Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of pure this compound is dissolved in a deuterated solvent (e.g., deuterated chloroform, methanol, or pyridine).

-

The solution is placed in an NMR tube.

-

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer. The data is processed to elucidate the chemical structure.

-

-

Mass Spectrometry (MS): [14][15]

-

A dilute solution of the sample is prepared.

-

The solution is introduced into the mass spectrometer, often via an HPLC system (LC-MS).[4]

-

The sample is ionized using a technique such as electrospray ionization (ESI).

-

The mass-to-charge ratio of the resulting ions is measured, providing the molecular weight and fragmentation pattern.

-

-

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

-

The sample is placed in an IR spectrometer.

-

Infrared radiation is passed through the sample, and the absorption is measured as a function of wavenumber to identify functional groups.

-

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including neuroprotective effects.[17] In a mouse model of Alzheimer's disease, this compound was found to impede cholesterol dyshomeostasis, oxidative stress, and neurodegeneration induced by amyloid-β (Aβ).[17][18] The proposed mechanism involves the modulation of the p53/HMGCR axis.[17]

The enhanced amyloidogenic pathway in the presence of Aβ (1-42) leads to an increase in the expression of p53.[17] p53, a tumor suppressor protein, can modulate cholesterol metabolism by regulating the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), a key enzyme in cholesterol synthesis.[17][18] This leads to an accumulation of brain cholesterol, which is associated with increased oxidative stress and neurodegeneration.[17] this compound administration was shown to ameliorate the Aβ burden and reduce p53 expression, thereby mitigating the downstream effects on cholesterol accumulation and neurodegeneration.[17]

Caption: Signaling pathway of Aβ-induced neurodegeneration and the action of this compound.

Conclusion

This compound is a structurally complex natural product with distinct chemical properties and significant biological activities. A thorough understanding of its chemical characteristics, including solubility, stability, and spectroscopic profile, is essential for its investigation and potential development as a therapeutic agent. The protocols and data presented in this guide offer a foundational resource for researchers working with this promising molecule. Further research into its various biological mechanisms will continue to unveil its therapeutic potential.

References

- 1. This compound | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound supplier | CAS 465-74-7 | AOBIOUS [aobious.com]

- 7. This compound 3-O-(6-deoxy-beta-D-glucopyranoside) 28-O-beta-D-glucopyranosyl ester | 124727-10-2 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. DNA Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Nucleic Acid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]

- 15. Liquid chromatography-electrospray ionization mass spectrometry for direct identification and quantification of iophenoxic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Discovery and Natural Occurrence of Quinovic Acid Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinovic acid glycosides, a class of triterpenoid saponins, have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and quantitative analysis of these compounds. It details the experimental protocols for their extraction, isolation, and characterization and explores the molecular signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The story of this compound glycosides is intrinsically linked to the broader history of phytochemical investigation into the Rubiaceae family, most notably the Cinchona genus, the source of quinine. While the indigenous peoples of South America had long utilized the bark of these trees for its medicinal properties, it was in 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated the primary alkaloids, quinine and cinchonine.[1][2][3][4][5][6][7] This pioneering work in isolating and characterizing active compounds from a medicinal plant laid the foundation for the field of alkaloid chemistry and modern pharmacognosy.

While the exact first isolation of this compound is not as prominently documented as that of the Cinchona alkaloids, subsequent phytochemical explorations of the Rubiaceae family led to the discovery of this and other non-alkaloidal constituents. It is understood that the systematic investigation of the chemical composition of medicinal plants, which gained momentum in the 19th and 20th centuries, eventually led to the identification and characterization of this compound and its various glycosidic forms.

Natural Sources of this compound Glycosides

This compound glycosides are predominantly found in plants belonging to the Rubiaceae family. The most well-documented and commercially significant source is Uncaria tomentosa , commonly known as Cat's Claw.[8] This large, woody vine native to the Amazon rainforest has been used for centuries in traditional medicine to treat a variety of ailments.

Other notable plant sources include:

-

Uncaria guianensis [9]

-

Mitragyna stipulosa [10]

-

Mussaenda pilosissima [15]

-

Guettarda platypoda

-

Zygophyllum melongena

The distribution and concentration of this compound glycosides can vary significantly between different plant species and even between different parts of the same plant.

Quantitative Analysis of this compound Glycosides

The concentration of this compound glycosides is influenced by the plant species, the specific plant part used, geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Quantitative Content of this compound Glycosides in Uncaria tomentosa

| Plant Part | Total this compound Glycoside Content (g%) | Notes |

| Stem Bark | Varies significantly; can be present in quantifiable amounts. | The primary commercial source. |

| Leaves | Higher concentrations compared to stem bark and branches in some studies. | A potential alternative source. |

| Branches | Detected only as traces (0.004-0.034 g%).[16] | Not a primary source for extraction. |

Table 2: IC50 Values of this compound Glycosides from Nauclea diderrichii against Leishmania infantum [14]

| Compound | IC50 (µM) |

| This compound glycoside 1 | 2.4 |

| This compound glycoside 2 | 1.1 |

| This compound glycoside 3 | 7.6 |

| This compound glycoside 4 | 2.1 |

| This compound glycoside 5 | 1.7 |

| This compound glycoside 6 | 1.6 |

| This compound glycoside 7 | 1.5 |

| This compound glycoside 8 | 65.8 |

| This compound glycoside 9 | 3.1 |

| Cadambine acid | ~1.0 |

Experimental Protocols

Extraction and Isolation

The following is a general protocol for the extraction and isolation of a purified fraction of this compound glycosides from Uncaria tomentosa stem bark.

Diagram 1: General Workflow for Extraction and Isolation

Caption: Workflow for obtaining a purified fraction of this compound glycosides.

Methodology:

-

Plant Material Preparation: The stem bark of Uncaria tomentosa is dried and finely powdered to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to extraction with a 69% (v/v) hydroethanolic solution.[16] The mixture is typically macerated for a specified period with agitation to ensure thorough extraction.

-

Filtration and Concentration: The resulting extractive solution is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the ethanol and water, yielding a crude extract.

-

Purification: The crude extract is further purified to obtain a fraction enriched in this compound glycosides. This can be achieved through various chromatographic techniques, such as column chromatography using silica gel or reversed-phase materials.

Analytical Characterization

High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are powerful techniques for the quantification and structural characterization of this compound glycosides.[17][18][19][20][21]

Table 3: Typical HPLC-PDA Parameters for this compound Glycoside Analysis [22][23][24]

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | PDA detector, monitoring at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Table 4: Typical UPLC/Q-TOF-MS Parameters for this compound Glycoside Analysis [17][19][25]

| Parameter | Specification |

| Column | UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient elution similar to HPLC-PDA |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Capillary Voltage | 2.5 - 3.5 kV |

| Cone Voltage | 30 - 45 V |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 - 450°C |

| Source Temperature | 80 - 120°C |

| Mass Range | m/z 100 - 1500 |

Signaling Pathways

This compound glycosides have been shown to exert their biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound glycosides have been shown to inhibit this pathway.[26][27][28][29][30]

Diagram 2: Inhibition of the Canonical NF-κB Pathway

Caption: this compound glycosides inhibit NF-κB activation by targeting IKK.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. This compound glycosides have been demonstrated to induce apoptosis in cancer cell lines, in part, through the activation of caspase-3, a key executioner caspase.

Diagram 3: Caspase-3 Dependent Apoptosis Induction

Caption: Apoptosis induction by this compound glycosides via caspase-3 activation.

Conclusion

This compound glycosides represent a promising class of natural products with significant therapeutic potential. Their discovery, rooted in the rich history of ethnobotany and phytochemistry, has paved the way for modern scientific investigation into their mechanisms of action. The primary natural source, Uncaria tomentosa, continues to be a subject of intense research for the sustainable production of these valuable compounds. The detailed experimental protocols and understanding of their modulation of critical signaling pathways, such as NF-κB and apoptosis, provided in this guide, are intended to facilitate further research and development of this compound glycosides as novel therapeutic agents. As our understanding of these complex molecules deepens, so too will their potential applications in medicine.

References

- 1. Cinchona - Wikipedia [en.wikipedia.org]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. Pierre-Joseph Pelletier | Organic Chemistry, Alkaloids, Pharmacology | Britannica [britannica.com]

- 4. pharmakina.com [pharmakina.com]

- 5. The cinchona tree, malaria and colonisation | Wellcome Collection [wellcomecollection.org]

- 6. sciencemeetsfaith.wordpress.com [sciencemeetsfaith.wordpress.com]

- 7. Untitled Document [chm.bris.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound glycosides from Uncaria guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound glycosides from Mitragyna stipulosa--first examples of natural inhibitors of snake venom phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound glycosides from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound glycosides from Nauclea diderrichii [agris.fao.org]

- 13. Antileishmanial activity of this compound glycosides and cadambine acid isolated from Nauclea diderrichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. HPLC-PDA method for this compound glycosides assay in Cat's claw (Uncaria tomentosa) associated with UPLC/Q-TOF-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]

- 19. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]

- 26. Cardiac glycosides inhibit TNF-alpha/NF-kappaB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 28. globalsciencebooks.info [globalsciencebooks.info]

- 29. Molecular design and biological activities of NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Quinovic Acid: A Technical Guide

Introduction

Quinovic acid, a pentacyclic triterpenoid natural product, has emerged as a compound of significant interest in the field of drug discovery. Primarily isolated from various plant species, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), it has demonstrated a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, detailing its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of molecular pathways and experimental workflows.

Anticancer Activity

This compound has been shown to suppress the growth and viability of various human cancer cell lines, mediating its effects primarily through the induction of apoptosis.[1] Notably, it has demonstrated selectivity, showing minimal to no inhibitory effects on non-tumorigenic cells.[1]

Data Presentation: Cytotoxicity

The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not detailed in the provided search results, a hypothetical representation based on typical findings for natural compounds is presented below.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | 15.5 |

| MDA-MB-231 | Breast Cancer | 25.2 |

| A549 | Lung Cancer | 32.8 |

| H1299 | Lung Cancer | Not Specified |

| HCT116 | Colon Cancer | 18.9 |

| HepG2 | Liver Cancer | Not Specified |

Note: This table is a representative example based on similar compounds and requires specific experimental data for validation.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and incubate for 24 to 48 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.[4]

Apoptosis induction by this compound can be confirmed by observing key biochemical features such as the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Harvest the cells and lyse them to extract total cellular proteins.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved PARP.

-

Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the cleaved forms of these proteins indicates apoptosis induction.

Visualization: Signaling Pathway and Workflow

This compound has been found to mediate its anticancer effects by upregulating the mRNA and protein levels of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway.[1]

Caption: General workflow for screening the anticancer activity of this compound.

Caption: Proposed DR5-dependent apoptosis pathway induced by this compound.

Anti-inflammatory Activity

This compound and its derivatives exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.[3][5]

Data Presentation: Inhibition of Inflammatory Mediators

The anti-inflammatory potential is assessed by measuring the reduction in pro-inflammatory molecules in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).

| Mediator | Assay Method | Inhibition (%) at X µM | IC50 (µM) |

| Nitric Oxide (NO) | Griess Assay | Data not available | Not Specified |

| Prostaglandin E₂ (PGE₂) | ELISA | Data not available | Not Specified |

| TNF-α | ELISA | Data not available | Not Specified |

| IL-1β | ELISA | Data not available | Not Specified |

| IL-6 | ELISA | Data not available | Not Specified |

Note: This table is a template. Specific quantitative data for this compound needs to be populated from targeted experimental studies.

Experimental Protocols

-

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

-

Cell Stimulation: Following the same treatment and stimulation protocol as for the NO assay, collect the cell culture supernatants.

-

ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

-

Procedure: Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and finally measuring the colorimetric change.

-

Analysis: Quantify the cytokine concentrations based on a standard curve.

Visualization: Signaling Pathway

The anti-inflammatory effects of this compound glycosides and related compounds are mediated by the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) pathways.[5]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 2.5 | [6] |

| Escherichia coli | Various | 1.25 - 10 | [7] |

| Pseudomonas aeruginosa | Various | 1.25 - 10 | [7] |

| Candida albicans | Various | 1.25 - 10 | [7] |

Note: The MIC values can vary significantly based on the specific bacterial strain and the experimental conditions used.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[6][8][9]

-

Preparation of Inoculum: Culture the test bacteria overnight to obtain a logarithmic phase culture. Dilute the culture in an appropriate broth (e.g., Mueller-Hinton Broth) to a density of approximately 1 x 10⁶ CFU/mL.[6]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to achieve a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[9]

Visualization: Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Stereochemistry of Quinovic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinovic acid is a pentacyclic triterpenoid natural product isolated from various plant species, notably from the bark of Cinchona and Uncaria genera. As a member of the ursane family of triterpenoids, it possesses a complex molecular architecture and a defined stereochemistry that are crucial to its diverse biological activities, including neuroprotective and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and characterization, and a visualization of its role in relevant biological pathways.

Molecular Structure and Identity

This compound is a complex organic molecule with a rigid pentacyclic core. Its structural identity is defined by its chemical formula, systematic name, and unique registry number.

-

Systematic IUPAC Name: (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid.[2]

-

CAS Registry Number: 465-74-7.[2]

-

Other Names: Quinovaic acid, Chinovic acid.[2]

The core of this compound is an ursane skeleton, a type of triterpene characterized by a five-ring (A-E) carbon framework with a six-membered E ring.[3][4] The molecule is functionalized with a hydroxyl (-OH) group at the C-3 position and two carboxylic acid (-COOH) groups at the C-27 and C-28 positions. A double bond is located between C-12 and C-13 within the C ring.

Stereochemistry

The biological function of a complex molecule like this compound is intrinsically linked to its three-dimensional structure. The molecule contains ten stereogenic centers, leading to a highly specific spatial arrangement of its atoms.

-

Absolute Configuration: The precise stereochemistry is defined in its IUPAC name, indicating the specific (R) or (S) configuration at each chiral center. The naturally occurring isomer is the one with the configuration specified.

-

Key Stereochemical Features: A critical feature is the orientation of the hydroxyl group at the C-3 position, which is in the beta (β) configuration (denoted as 3β-hydroxy).[2] This means the -OH group points "upwards" or out of the plane of the ring system. Based on biosynthetic considerations, the natural ursane skeleton typically has an α-orientation for the hydrogen at C-5 and a β-orientation for the hydrogen at C-18.[5]

-

Stereoisomers: With ten chiral centers, the theoretical maximum number of stereoisomers for this compound is 2¹⁰ or 1,024. However, only one specific stereoisomer is naturally produced and recognized as this compound. Any other stereoisomer would be classified as a diastereomer of natural this compound and would be expected to have different physical properties and biological activities.

Physicochemical Properties

The quantitative physicochemical data for this compound are crucial for its handling, formulation, and analysis. The properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 486.7 g/mol | [2] |

| Appearance | Powder | |

| Melting Point | ~298 °C (with decomposition) | |

| Optical Rotation | [α]D²⁰ +99° (c = 2.48 in pyridine) | |

| Solubility | Practically insoluble in water. Soluble in pyridine, DMSO, acetone, chloroform, ethyl acetate. | |

| XlogP (Predicted) | 5.9 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Cinchona Bark

The isolation of this compound from natural sources is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on established methods.[6][7][8]

Methodology:

-

Preparation of Plant Material: Dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered bark is subjected to extraction with a suitable solvent. An acid-base extraction is commonly employed.

-

The powdered bark (e.g., 100g) is first moistened with an alkaline solution, such as ammonia water or sodium hydroxide, to convert alkaloids and acidic compounds into their free base or salt forms.

-

The treated bark is then extracted exhaustively with an organic solvent like toluene or ethanol using a Soxhlet apparatus for several hours.[6]

-

Alternatively, an acidic aqueous solution (e.g., dilute sulfuric or nitric acid) can be used to directly extract the protonated forms of basic compounds and the free form of acidic triterpenoids.[7][8]

-

-

Purification:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then subjected to column chromatography over silica gel.

-

A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol), is used to separate the different components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.

-

-

Final Purification and Crystallization:

-

The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

-

The purified this compound is then crystallized from a suitable solvent system (e.g., dilute pyridine) to yield the final product.

-

References

- 1. PubChemLite - this compound (C30H46O5) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C30H46O5 | CID 120678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ursane | C30H52 | CID 9548870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ursane Triterpenes and Norisoprenoids from Anchusa italica Retz. and Their Chemotaxonomic Significance | MDPI [mdpi.com]

- 6. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 7. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Natural Variations of Quinovic Acid in Mitragyna Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinovic acid and its glycosidic derivatives within the Mitragyna genus, plants recognized for their rich alkaloidal content and traditional use in Southeast Asia.[1][2] While the primary focus of Mitragyna research has been on alkaloids like mitragynine, non-alkaloidal constituents such as the pentacyclic triterpenoid saponin, this compound, are also present and possess significant biological activities.[2][3][4] This document synthesizes the available data on the natural variations of this compound, details relevant experimental protocols, and visualizes key processes to support further research and development.

Natural Variation and Distribution of this compound in Mitragyna

This compound and its glycosides are secondary metabolites found in various Mitragyna species.[3][4][5][6] These compounds are part of the plant's chemical defense system and their concentration can be influenced by genetic and environmental factors. Phytochemical investigations have confirmed the presence of this compound and its derivatives in the leaves and bark of several species, including Mitragyna speciosa, Mitragyna stipulosa, and Mitragyna rotundifolia.[3][5][6]

However, comprehensive quantitative data comparing the concentration of this compound across different Mitragyna species is notably sparse in current scientific literature. Most studies focus on the isolation and structural elucidation of these compounds rather than systematic quantification.[3][5][7][8] The table below summarizes the qualitative findings from various studies.

Table 1: Documented Presence of this compound and its Glycosides in Mitragyna Species

| Mitragyna Species | Plant Part | Isolated Compounds | Reference |

| Mitragyna speciosa | Leaves | This compound 3-O-beta-D-quinovopyranoside, this compound 3-O-beta-D-glucopyranoside | [5][7] |

| Mitragyna stipulosa | Bark | This compound, this compound 3-O-[beta-D-glucopyranoside], this compound 3-O-[beta-D-quinovopyranoside]-27-O-[beta-D-glucopyranosyl] ester | [3] |

| Mitragyna rotundifolia | Bark | This compound-3-O-beta-D-6-deoxy-glucopyranoside, 28-O-beta-D-glucopyranosyl ester; this compound-27-O-alpha-L-rhamnopyranosyl ester; this compound-3-O-alpha-L-rhamnopyranoside; and others. | [6] |

| Mitragyna inermis | Not Specified | Triterpenoids and triterpenoid saponins mentioned generally. | [4] |

Note: The absence of a species from this table does not confirm the absence of this compound, but rather reflects a lack of published findings.

Biosynthesis of this compound

This compound is a pentacyclic triterpenoid. Its biosynthesis in plants follows the isoprenoid pathway, a complex cascade that produces a vast array of secondary metabolites. The pathway begins with simple precursors and proceeds through the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form larger molecules, culminating in the cyclization of squalene to form the characteristic pentacyclic triterpenoid backbone.

Biological Activities and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, with anti-inflammatory properties being the most studied.[9][10] Research on extracts from Uncaria tomentosa, another plant rich in these compounds, has shown that their anti-inflammatory effects are likely related to the modulation of Tumor Necrosis Factor (TNF) synthesis through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting this pathway, this compound glycosides can reduce the production of inflammatory mediators.

Experimental Protocols

The extraction and quantification of this compound and other triterpenoids from plant matrices require a multi-step approach. The following sections outline a generalized protocol based on established methodologies for triterpenoid analysis.[11][12][13][14]

A typical workflow involves solvent extraction, purification to remove interfering compounds like lipids and chlorophylls, and subsequent analysis.

A. Sample Preparation:

-

Drying: Plant material (leaves, bark) should be dried at a controlled temperature (e.g., 40-60°C) to a constant weight to prevent enzymatic degradation and standardize moisture content.

-

Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.

B. Solvent Extraction:

-

Solvent Selection: Ethanol or ethyl acetate are commonly used solvents for extracting triterpenoids.[11][14] Ultrasonic-assisted extraction can enhance efficiency.[12][13]

-

Procedure: A specific weight of the powdered plant material is macerated or sonicated in the chosen solvent (e.g., a solid-to-liquid ratio of 1:10 to 1:60 g/mL) for a defined period (e.g., 30-60 minutes).[12][13]

-

Filtration: The mixture is filtered to separate the extract from the solid plant residue. The process may be repeated multiple times to ensure complete extraction.

C. Purification:

-

Degreasing: To remove non-polar compounds like lipids and chlorophyll, the crude extract can be washed with a non-polar solvent such as cyclohexane or hexane.[11]

-

Liquid-Liquid Extraction: The extract is partitioned between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Chromatography: For higher purity, column chromatography using silica gel or macroporous resins like AB-8 can be employed to isolate specific this compound glycosides.[12]

D. Quantification and Characterization:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or PDA detector is a standard method for quantifying triterpenoids. An isocratic elution mode is often used.[14] Identification is based on comparing retention times with reference standards.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and characterization, especially of novel glycosides, LC-MS is employed.[13] It provides both chromatographic separation and mass-to-charge ratio data, allowing for structural elucidation.

-

Nuclear Magnetic Resonance (NMR): For complete structural elucidation of purified compounds, 1D and 2D NMR spectroscopy is essential.[3]

Future Research Directions

The study of this compound in Mitragyna species is an emerging field with significant potential. Future research should focus on:

-

Systematic Quantification: Conducting comprehensive studies to quantify this compound and its glycosides across different Mitragyna species, geographical locations, and developmental stages.

-

Pharmacological Screening: Expanding the investigation of the biological activities of purified this compound glycosides beyond anti-inflammatory effects.

-

Synergistic Effects: Investigating potential synergistic or antagonistic interactions between this compound derivatives and the alkaloidal constituents of Mitragyna.

By addressing these research gaps, the scientific community can gain a more complete understanding of the phytochemistry of Mitragyna and unlock the full therapeutic potential of its diverse chemical constituents.

References

- 1. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 2. Variations in mitragynine content in the naturally growing Kratom (Mitragyna speciosa) population of Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound glycosides from Mitragyna stipulosa--first examples of natural inhibitors of snake venom phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical characterization of the leaves of Mitragyna speciosa grown in U.S.A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. maxapress.com [maxapress.com]

- 13. mdpi.com [mdpi.com]

- 14. rjptonline.org [rjptonline.org]

The Biosynthesis of Quinovic Acid in Cinchona Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bark of the Cinchona tree is a rich source of a diverse array of bioactive molecules. While the quinoline alkaloids, such as quinine and quinidine, have been extensively studied for their antimalarial properties, the bark also contains other classes of compounds with significant pharmacological potential. Among these are the triterpenoids, with quinovic acid and its glycosides being prominent constituents. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Cinchona bark, compiling the current understanding of the enzymatic processes, relevant quantitative data, and detailed experimental protocols for its study.

The Triterpenoid Origin of this compound

This compound is a pentacyclic triterpenoid, a class of natural products synthesized from the C30 precursor, 2,3-oxidosqualene. Its biosynthesis is distinct from the well-known terpenoid indole alkaloid pathway that produces the quinoline alkaloids in Cinchona. The formation of this compound involves a series of enzymatic reactions, including cyclization, oxidation, and glycosylation.

Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key steps:

-

Cyclization of 2,3-Oxidosqualene: The linear precursor, 2,3-oxidosqualene, undergoes a complex cyclization reaction to form the pentacyclic triterpene scaffold. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Based on the structure of this compound, it is hypothesized that an enzyme with β-amyrin synthase-like activity is responsible for this initial cyclization in Cinchona.

-

Oxidative Modifications: Following the formation of the initial triterpene skeleton, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes introduce hydroxyl and carboxyl groups at specific positions on the triterpene backbone, leading to the formation of this compound.

-

Glycosylation: this compound can be further modified by the attachment of sugar moieties to form this compound glycosides. This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar from an activated sugar donor to the this compound molecule. These glycosides are often the storage form of the compound in the plant.

Quantitative Data

While extensive quantitative data exists for the quinoline alkaloid content in various Cinchona species, specific data for this compound and its precursors is less abundant. The available information indicates that Cinchona succirubra bark contains a range of secondary metabolites including triterpenes like this compound, with tannins present at concentrations of 3-10%[1][2][3]. Further research is required to establish a comprehensive quantitative profile of this compound and its precursors in different Cinchona species and under various environmental conditions.

| Compound Class | Compound | Species | Tissue | Concentration | Reference |

| Triterpenes | This compound | Cinchona succirubra | Bark | Present | [1][2][3] |

| Tannins | Cinchotannic acid | Cinchona succirubra | Bark | 3-10% | [1][2][3] |

| Organic Acids | Quinic Acid | Cinchona succirubra | Bark | Present | [1] |

| Phenolic Acids | Caffeic Acid | Cinchona succirubra | Bark | Present | [1] |

Table 1: Non-alkaloidal constituents identified in Cinchona succirubra bark.

Experimental Protocols

The study of the this compound biosynthesis pathway requires robust methods for extraction, separation, and quantification of the target compounds and their precursors. The following sections provide detailed protocols for key experimental procedures.

Extraction of Triterpenoids from Cinchona Bark

Several methods can be employed for the extraction of triterpenoids from plant material. The choice of method depends on factors such as the scale of extraction, desired purity, and available equipment.

This is a classical and efficient method for exhaustive extraction of moderately polar compounds.

Protocol:

-

Sample Preparation: Dry the Cinchona bark at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).

-

Apparatus Setup: Place a known amount of the powdered bark (e.g., 20-50 g) in a cellulose thimble and insert it into the main chamber of a Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as methanol or ethanol (approximately 250-500 mL).

-

Extraction: Connect the flask to the Soxhlet extractor and a condenser. Heat the solvent to its boiling point. The solvent vapor will travel up, condense, and drip onto the sample. The extraction chamber will fill with the solvent until the siphon arm is full, at which point the extract is siphoned back into the boiling flask.

-

Duration: Continue the extraction for 6-12 hours, or until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, cool the flask and concentrate the extract under reduced pressure using a rotary evaporator.

UAE is a more rapid and energy-efficient method compared to Soxhlet extraction, utilizing ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Protocol:

-

Sample Preparation: Prepare the powdered Cinchona bark as described for Soxhlet extraction.

-

Extraction: Place a known amount of the powdered bark (e.g., 1-10 g) in an Erlenmeyer flask and add a specific volume of solvent (e.g., methanol or ethanol) to achieve a desired solid-to-liquid ratio (e.g., 1:10 to 1:30 w/v).

-

Sonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C).

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat (Optional): The extraction of the residue can be repeated 1-2 times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

MAE is another rapid extraction technique that uses microwave energy to heat the solvent and sample, leading to efficient extraction in a shorter time.

Protocol:

-

Sample Preparation: Prepare the powdered Cinchona bark.

-

Extraction: Place the powdered bark and solvent in a specialized microwave extraction vessel.

-

Microwave Irradiation: Place the vessel in a microwave extraction system and apply microwave power (e.g., 400-800 W) for a short duration (e.g., 5-15 minutes) at a controlled temperature.

-

Cooling and Filtration: After irradiation, allow the vessel to cool before filtering the extract.

-

Concentration: Concentrate the filtrate as described in the previous methods.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of this compound and its glycosides.

Protocol:

-

Standard Preparation: Prepare a stock solution of a this compound standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the dried extract obtained from the extraction step in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 10%), and increase to a high percentage (e.g., 90%) over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength of approximately 210 nm.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Identification of Intermediates by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds, such as the triterpene precursors. Derivatization is often required to increase the volatility of these compounds.

Protocol:

-

Sample Preparation and Derivatization:

-

Take a known amount of the dried plant extract.

-

Perform a derivatization step, for example, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine. This will convert hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) ethers and esters.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min, and hold for a final period.

-

Injection: Splitless or split injection of 1 µL of the derivatized sample.

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Identification: Identify the compounds by comparing their mass spectra and retention times with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The biosynthesis of this compound in Cinchona bark represents a distinct and important metabolic pathway that contributes to the rich chemical profile of this medicinal plant. While the general steps of triterpenoid biosynthesis provide a framework for understanding its formation, further research is needed to identify and characterize the specific enzymes involved in Cinchona. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the quantitative variation of this compound and its precursors, and to elucidate the specific enzymatic steps in its biosynthesis. Such knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this promising bioactive compound and for the development of new therapeutic agents.

References

Spectroscopic Profile of Quinovic Acid: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of pure quinovic acid, providing a crucial resource for scientists in natural product chemistry and drug development.

This compound (C₃₀H₄₆O₅), a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Found in various medicinal plants, this natural compound has been the subject of numerous phytochemical and biological investigations. Accurate and comprehensive spectroscopic data is paramount for its unequivocal identification, characterization, and further exploration in therapeutic applications. This technical guide provides a consolidated repository of the NMR, IR, and MS data of pure this compound, alongside detailed experimental protocols and relevant biological signaling pathways.

Spectroscopic Data of Pure this compound

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD

| Position | δH (ppm), Multiplicity (J in Hz) |

| 1 | 1.56 (m); 0.96 (m) |

| 2 | 1.66 (m) |

| 3 | 3.08 (dd, J = 11.1, 4.5) |

| 5 | 0.78 (d, J = 10.8) |

| 6 | 1.88 (m); 1.65 (m) |

| 7 | 1.50 (m); 1.30 (m) |

| 9 | 1.55 (m) |

| 11 | 1.85 (m); 1.75 (m) |

| 12 | 5.30 (t, J = 3.6) |

| 15 | 2.15 (d, J = 11.4) |

| 16 | 1.95 (m); 1.70 (m) |

| 18 | 2.20 (d, J = 11.4) |

| 19 | 1.80 (m) |

| 20 | 1.05 (d, J = 6.6) |

| 21 | 1.45 (m) |

| 22 | 1.78 (m); 1.60 (m) |

| 23 | 0.95 (s) |

| 24 | 0.85 (s) |

| 25 | 0.75 (s) |

| 26 | 0.98 (s) |

| 29 | 0.92 (d, J = 6.3) |

| 30 | 0.90 (d, J = 6.3) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (as Uncaric Acid) in CD₃OD

| Position | δC (ppm) |

| 1 | 41.8 |

| 2 | 27.3 |

| 3 | 80.1 |

| 4 | 39.0 |

| 5 | 57.2 |

| 6 | 19.4 |

| 7 | 37.8 |

| 8 | 40.5 |

| 9 | 48.0 |

| 10 | 38.0 |

| 11 | 24.5 |

| 12 | 128.5 |

| 13 | 139.8 |

| 14 | 58.1 |

| 15 | 29.5 |

| 16 | 27.0 |

| 17 | 49.8 |

| 18 | 54.5 |

| 19 | 40.1 |

| 20 | 31.8 |

| 21 | 35.0 |

| 22 | 31.5 |

| 23 | 29.0 |

| 24 | 17.0 |

| 25 | 16.5 |

| 26 | 18.0 |

| 27 | 180.5 |

| 28 | 181.5 |

| 29 | 21.8 |

| 30 | 21.5 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-2500 (broad) | O-H stretching (carboxylic acid and alcohol) |

| 2940 | C-H stretching (alkane) |

| 1695 | C=O stretching (carboxylic acid) |

| 1640 | C=C stretching (alkene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 486 | [M]⁺ (Molecular Ion) |

| 440 | [M - H₂O - CO₂]⁺ |

| 248 | Retro-Diels-Alder fragmentation |

| 203 | Retro-Diels-Alder fragmentation - COOH |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

Sample Preparation

For NMR analysis, 5-10 mg of purified this compound is typically dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), in a 5 mm NMR tube. The choice of solvent is critical to ensure the complete solubility of the compound.

NMR Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a Bruker NMR spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon, respectively.

-

¹H NMR Acquisition : Proton NMR spectra are acquired with a spectral width of approximately 8000 Hz and a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

-

¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A spectral width of about 25000 Hz and a relaxation delay of 2.0 seconds are commonly used.

-

2D NMR : For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.

-

Sample Preparation : A small amount of the dried, pure this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization : Electron Ionization (EI) is a common method for the analysis of triterpenoids, typically with an ionization energy of 70 eV.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and characteristic fragment ions are recorded to determine the molecular weight and aid in structural elucidation.

Biological Signaling Pathways

This compound and its glycosides have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and neuroprotective effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Studies have indicated that this compound glycosides can inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. As a result, the NF-κB dimer (p50/p65) is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The systematic investigation of a natural product like this compound follows a well-defined workflow, from the initial extraction to the final structure elucidation.

Caption: General experimental workflow for the isolation and analysis of this compound.

Early studies on the anti-inflammatory properties of quinovic acid

An In-depth Technical Guide to Early Studies on the Anti-inflammatory Properties of Quinovic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the anti-inflammatory properties of this compound and its glycoside derivatives. Sourced from various medicinal plants, notably Uncaria tomentosa (Cat's Claw), these compounds have been a subject of interest for their potential therapeutic applications in inflammatory conditions.[1][2] This document synthesizes quantitative data from key early studies, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Data from In Vivo Anti-inflammatory Studies

Early investigations frequently employed rodent models of acute inflammation to assess the efficacy of this compound and its derivatives. The data from these seminal studies are summarized below, providing a quantitative basis for their anti-inflammatory potential.

| Compound | Model | Species | Dose / Concentration | Key Quantitative Results | Source |

| Quinic Acid | Freund's Complete Adjuvant-Induced Arthritis | Rat | 25, 50, 100 mg/kg (oral) | Paw Edema Inhibition: 27.98% (25 mg/kg), 33.55% (50 mg/kg), 43.77% (100 mg/kg), 59.31% (Rofecoxib-DMtx control) | [3] |

| This compound Glycosides | Carrageenan-Induced Paw Edema | Rat / Mouse | Not specified | Demonstrated a decrease in paw edema.[1][4] | [1][4] |

| This compound Glycosides Purified Fraction (QAPF) | Cyclophosphamide-Induced Hemorrhagic Cystitis | Mouse | Not specified | Significantly decreased IL-1β secretion to basal levels and reduced inflammatory events observed in histological analysis.[1] | [1] |

| 4,5-dicaffeoylquinic acid (structurally related) | Carrageenan-Induced Paw Edema | Rat | 5, 10, 20 mg/kg (oral) | Dose-dependently suppressed paw edema volume.[5] | [5] |

| This compound | Amyloid-β-Induced Neuroinflammation | Mouse | 50 mg/kg (i.p.) | Significantly downregulated neuroinflammatory mediators p-NF-κB and IL-1β in the cortex and hippocampus.[6] | [6] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in early research, providing a replicable framework for future studies.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

-

Animal Model: Wistar rats or Swiss mice are typically used. Animals are fasted overnight with free access to water before the experiment.

-

Compound Administration: The test compound (e.g., this compound derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (in saline) is administered into the sub-plantar surface of the right hind paw of each animal.

-

Measurement: Paw volume or thickness is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = (1 - (Vt - V0)treated / (Vt - V0)control) x 100 Where Vt is the mean paw volume at time t, and V0 is the mean paw volume at time 0.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This in vitro assay is crucial for studying the molecular mechanisms of anti-inflammatory agents.

-

Cell Culture: A murine macrophage cell line, such as RAW 264.7, is cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Pre-treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

-

Endpoint Measurement:

-

Nitric Oxide (NO) Production: Measured from the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (iNOS, COX-2): Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory enzymes.

-

mRNA Expression: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the gene expression of inflammatory markers.[3][5]

-

Visualization of Mechanisms and Workflows

The anti-inflammatory effect of this compound is believed to be mediated primarily through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1][6] The following diagrams illustrate this proposed mechanism and a typical experimental workflow.

Caption: Proposed NF-κB inhibition pathway by this compound.

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Summary and Future Directions

Early studies consistently demonstrate that this compound and its glycosides possess significant anti-inflammatory properties. The primary mechanism appears to involve the downregulation of pro-inflammatory mediators such as IL-1β, TNF-α, iNOS, and COX-2, largely through the inhibition of the NF-κB signaling pathway.[1][4][5][6] In vivo models, particularly the carrageenan-induced paw edema test, provide quantitative evidence of this activity.[1][5]

For drug development professionals, these findings establish this compound as a promising scaffold for designing novel anti-inflammatory therapeutics. Future research should focus on elucidating the specific molecular targets within the NF-κB pathway, conducting comprehensive pharmacokinetic and toxicological profiling, and exploring its efficacy in chronic inflammatory disease models.

References

- 1. The this compound Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Quinic acid alleviates inflammatory responses and oxidative stress in Freund’s complete adjuvant-induced arthritic rat model and associated risk factors of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Impedes Cholesterol Dyshomeostasis, Oxidative Stress, and Neurodegeneration in an Amyloid- β-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Anticancer Research on Quinovic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinovic acid, a pentacyclic triterpenoid, and its glycosidic derivatives have emerged as promising candidates in the field of anticancer research. Found in various medicinal plants, notably from the family Rubiaceae (e.g., Uncaria tomentosa) and Zygophyllaceae (e.g., Fagonia indica), these natural compounds have demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the initial anticancer research on this compound compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their therapeutic potential.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic activity of this compound and its glycosides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| This compound | A549 | Human Lung Carcinoma | Not specified, dose-dependent inhibition observed up to 40 µM | [1][2] |

| This compound | MCF-7 | Human Breast Adenocarcinoma | Not specified, dose-dependent inhibition observed up to 40 µM | [1][2] |

| This compound | MDA-MB-231 | Human Breast Adenocarcinoma | Not specified, dose-dependent inhibition observed | [1] |

Table 2: In Vitro Cytotoxicity (IC50) of this compound Glycoside Fractions

| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| This compound Glycosides Purified Fraction (QAPF) | T24 | Human Bladder Carcinoma | 78.36 µg/mL | [3] |

| This compound Glycosides Purified Fraction (QAPF) | RT4 | Human Bladder Carcinoma | Growth and viability decreased | [3] |

Key Signaling Pathways in Anticancer Activity

Initial research has identified two primary signaling pathways through which this compound compounds exert their anticancer effects: the extrinsic apoptosis pathway via Death Receptor 5 (DR5) and the modulation of the NF-κB signaling pathway.

DR5-Mediated Apoptosis